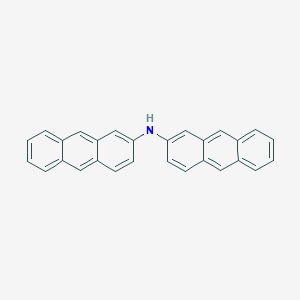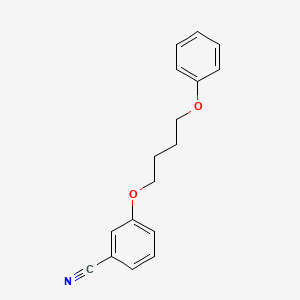
Benzonitrile, 3-(4-phenoxybutoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-(4-phenoxybutoxy)- is an organic compound that belongs to the class of nitriles It features a benzene ring bonded to a nitrile group (–CN) and a 3-(4-phenoxybutoxy) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-(4-phenoxybutoxy)- can be achieved through several methods. One common approach involves the reaction of 3-(4-phenoxybutoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures to facilitate the dehydration step .
Industrial Production Methods
Industrial production of benzonitrile, 3-(4-phenoxybutoxy)- often involves the ammoxidation of toluene derivatives. This process includes the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, such as molybdenum or bismuth oxides, at high temperatures (400-450°C). This method is advantageous due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 3-(4-phenoxybutoxy)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3-(4-phenoxybutoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, coatings, and advanced materials
Wirkmechanismus
The mechanism of action of benzonitrile, 3-(4-phenoxybutoxy)- involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The aromatic ring can undergo electrophilic substitution, allowing the compound to interact with different enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler nitrile compound with a benzene ring bonded to a nitrile group.
3-Phenoxybenzonitrile: Similar structure but lacks the butoxy substituent.
4-Phenoxybutyronitrile: Contains a butyronitrile group instead of a benzonitrile group.
Uniqueness
Benzonitrile, 3-(4-phenoxybutoxy)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
24723-33-9 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
3-(4-phenoxybutoxy)benzonitrile |
InChI |
InChI=1S/C17H17NO2/c18-14-15-7-6-10-17(13-15)20-12-5-4-11-19-16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2 |
InChI-Schlüssel |
LYCNWYZGYJVVQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)

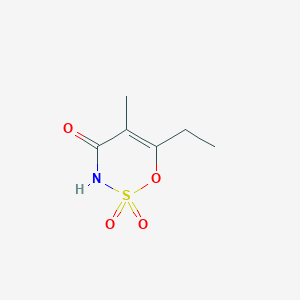
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
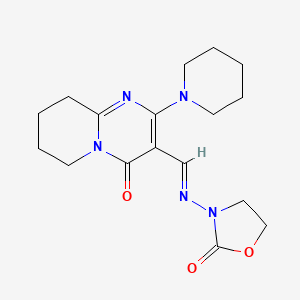
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
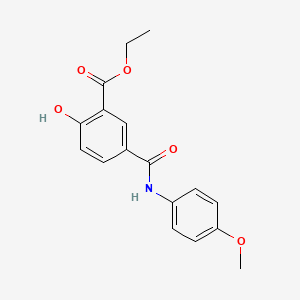
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)


![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
